molecular formula C11H16N2O B1329529 N-(4-Aminobutyl)benzamide CAS No. 5692-23-9

N-(4-Aminobutyl)benzamide

Cat. No. B1329529
CAS RN: 5692-23-9
M. Wt: 192.26 g/mol
InChI Key: VMQHGBUSMBFWHN-UHFFFAOYSA-N
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Description

N-(4-Aminobutyl)benzamide is a compound that can be considered a derivative of benzamide, where the benzamide structure is modified by the introduction of an aminobutyl group. Benzamide derivatives have been extensively studied due to their wide range of biological activities, including anticonvulsant, antibacterial, and histone deacetylase inhibitory activities. These compounds are characterized by the presence of an amide functional group attached to a benzene ring and are often modified at various positions to enhance their biological properties .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the acylation of an amine with a benzoyl derivative or the reaction of an amine with a substituted benzoyl chloride. For instance, the synthesis of 4-amino-N-(1-phenylethyl)benzamide analogs was achieved by acylation and alkylation of the amino group, which resulted in a loss of anticonvulsant activity . Similarly, the synthesis of a tetraphenylborate ion-associate complex of a benzamide derivative was performed through an ion-associate reaction at room temperature, demonstrating the versatility of benzamide chemistry .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. For example, the presence of a 2'-substituent, such as an amino or hydroxy group, was found to be indispensable for histone deacetylase inhibitory activity . The steric factors at positions 3' and 4' of the anilide moiety also played a significant role in enzyme interaction . The molecular structure of these compounds can be characterized using various spectroscopic methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which can alter their biological activity. For example, the insertion of a methylene group between the 4-amino group and the aromatic ring resulted in increased anticonvulsant potency and toxicity . Hydride reduction of the amide carbonyl also yielded compounds with different biological activities . The formation of ion-associate complexes is another reaction that can influence the interaction between bioactive molecules and receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The electronic characteristics, such as the HOMO-LUMO energy gap, provide insights into the stability of the compounds . The molecular electrostatic potential maps can indicate the reactive sites of the molecules, which are important for their biological activity . The vibrational frequencies obtained from spectroscopic studies can be compared with theoretical calculations to confirm the molecular structure .

Scientific Research Applications

Histone Deacetylase Inhibition

N-(4-Aminobutyl)benzamide derivatives, such as those in the class of histone deacetylase (HDAC) inhibitors, have significant implications in cancer treatment. These compounds selectively inhibit HDACs, which are involved in gene expression regulation, and have shown promise as potential anticancer drugs. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an orally active, isotype-selective small molecule HDAC inhibitor with significant antitumor activity in vivo (Zhou et al., 2008). Another example is 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides, which inhibit HDAC1 and show activity in human tumor xenograft models in mice (Fréchette et al., 2008).

Potential in Melanoma Treatment

Radioiodinated N-(2-(diethylamino)ethyl)benzamides have been discovered as selective agents for melanotic melanoma. These derivatives, conjugated with alkylating cytostatics, have shown higher toxicity against melanoma cells compared to the parent compound, suggesting enhanced efficacy in targeted drug delivery for melanoma therapy (Wolf et al., 2004).

Colonic Prokinetic Activity

N-[1-(1-Substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides have shown to be potent colonic prokinetic agents. They bind to 5-HT(4) receptors and affect gastrointestinal motility, as evidenced in studies with conscious dogs. For example, 4-Amino-N-[1-[1-(4-aminobutyl)-4-piperidinylmethyl]-4-piperidinyl]-5-chloro-2-methoxybenzamide demonstrated excellent colonic prokinetic activity (Harada et al., 2002).

Anticonvulsant Properties

N-(Substituted)-4-aminobenzamides, like Ameltolide®, have been extensively investigated for their anticonvulsant properties. These compounds show significant promise in the treatment of epilepsy and seizures, with some analogues like 4-amino-N-(2,6-dimethylphenyl) benzamide (LY201116) being particularly potent (Afolabi & Okolie, 2013).

Inhibition of Enzymes

N-(2,6-Dimethylphenyl)-substituted-benzamides have been synthesized and screened for their inhibitory activity against various enzymes. These compounds demonstrate potential in inhibiting enzymes like human recombinant alkaline phosphatase and ecto-5′-nucleotidases, indicating their relevance in medicinal chemistry for binding nucleotide protein targets (Saeed et al., 2015).

properties

IUPAC Name

N-(4-aminobutyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-8-4-5-9-13-11(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQHGBUSMBFWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205465
Record name Benzamide, N-(4-aminobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminobutyl)benzamide

CAS RN

5692-23-9
Record name N-(4-Aminobutyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5692-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(4-aminobutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005692239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(4-aminobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
HSJ Al-Maliki - 2020 - ptsldigitalv2.ukm.my
Description: Due to the essential role of chemical derivatives in the medicinal, a new method of synthesis have been developed in this work to synthesize a series of imidazole …
Number of citations: 0 ptsldigitalv2.ukm.my
Y Chen, EH White - Organic preparations and procedures …, 1996 - Taylor & Francis
This article covers the syntheses of active-site-directed enzyme-activated N-nitrosoamides (1-3), which have been found to be highly active inhibitors of trypsin.'The preparation of the N-…
Number of citations: 3 www.tandfonline.com
WA Loughlin, ID Jenkins… - The Journal of Organic …, 2013 - ACS Publications
Methods for the cyclodehydration of N-(aminoalkyl)benzamides are few and employ harsh reaction conditions. We have found that the easily prepared phosphonium anhydrides 1 (…
Number of citations: 19 pubs.acs.org
B Vacher, B Bonnaud, P Funes, N Jubault… - Journal of medicinal …, 1998 - ACS Publications
A search for novel, selective agonists with high intrinsic activity at the 5-HT 1A subtype of serotonin (5-HT) receptors was undertaken. Mechanistic and thermodynamic considerations …
Number of citations: 41 pubs.acs.org
J Wang, D Wang, M Huang, B Sun, F Ren, J Wu… - Food Research …, 2023 - Elsevier
Huangjiu is a traditional Chinese alcoholic beverage, whose non-volatile chemical profile remains unclarified. Here, the non-volatile compounds of Huangjiu were first identified using a …
Number of citations: 4 www.sciencedirect.com
CM Black, AJ Chu, GH Thomas, A Routledge… - Journal of Inorganic …, 2022 - Elsevier
A novel Trojan Horse conjugate consisting of an SO 2 -releasing 2,4-dinitrobenzenesulfonamide group attached to the monocatecholate siderophore aminochelin was synthesized to …
Number of citations: 4 www.sciencedirect.com
MJ Rao, M Duan, X Wei, H Zuo, L Ma… - Journal of the …, 2022 - Wiley Online Library
BACKGROUND Sugarcane provides many secondary metabolites for the pharmacological and cosmetic industries. Secondary metabolites, such as phenolic compounds, flavonoids, …
Number of citations: 6 onlinelibrary.wiley.com
H Zhang, Q Lu, R Liu - Food Chemistry, 2022 - Elsevier
Microbial fermentation can break the bee pollen wall. However, the global profiling of bee pollen metabolites under fermentation remains unclear. This study aims to comprehensively …
Number of citations: 32 www.sciencedirect.com
MY Peng, QQ Ren, YH Lai, J Zhang, HH Chen… - Scientia …, 2023 - Elsevier
The contribution of nitrogen (N)-deficiency-responsive metabolites and genes to long-term N-deficiency tolerance in Citrus is poorly understood. Using sweet orange (Citrus sinensis) …
Number of citations: 2 www.sciencedirect.com
A Sharma - Insitute of Condensed Matter and Nanosciences, 2019 - dial.uclouvain.be
Polyesteramide (PEA) segmented copolymers represents an interesting class of thermoplastic elastomers (TPEs), containing of two different segments termed as hard segment (HS) …
Number of citations: 2 dial.uclouvain.be

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